An In-depth Technical Guide to the Chemical Properties of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene
An In-depth Technical Guide to the Chemical Properties of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene, a notable member of the tropane alkaloid family, is a bicyclic amine with significant applications in synthetic organic chemistry and drug discovery. Its rigid structure, incorporating a bridgehead nitrogen and a reactive double bond, makes it a valuable scaffold and intermediate in the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene, with a focus on experimental data and protocols relevant to researchers in the field.
Chemical and Physical Properties
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene, also known by its CAS number 529-18-0, is a volatile, bicyclic amine. While extensive experimental data for this specific isomer is not widely published, its fundamental properties can be summarized and compared with its close derivatives. The core chemical identifiers and computed properties are presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N | [1] |
| Molecular Weight | 123.20 g/mol | [1] |
| CAS Number | 529-18-0 | [1] |
| Topological Polar Surface Area (TPSA) | 3.2 Ų | [1] |
| Hydrogen Bond Acceptors | 1 | N/A |
| Hydrogen Bond Donors | 0 | N/A |
Synthesis and Experimental Protocols
Conceptual Synthetic Workflow
Figure 1. Conceptual synthetic workflow from tropinone.
A general experimental protocol for a similar transformation suggests the following steps:
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Reduction of Tropinone to Tropine: Tropinone is dissolved in a suitable solvent, such as methanol or ethanol. A reducing agent, for example, sodium borohydride, is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is stirred until completion, monitored by a suitable technique like thin-layer chromatography (TLC). The reaction is then quenched, and the product, tropine, is extracted and purified.
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Dehydration of Tropine: Tropine is treated with a strong acid, such as sulfuric acid or phosphoric acid, and heated. The reaction mixture is then distilled to isolate the alkene product. The crude product is subsequently purified by distillation or chromatography.
Spectroscopic Data
Detailed experimental spectroscopic data for 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is scarce in the public domain. However, based on the structure and data from related compounds, the expected spectral characteristics can be predicted.
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | Signals corresponding to olefinic protons (around 5.5-6.0 ppm), bridgehead protons, protons adjacent to the nitrogen, and the methyl group protons. |
| ¹³C NMR | Signals for the two sp² hybridized carbons of the double bond (in the range of 120-140 ppm), in addition to the signals for the sp³ carbons of the bicyclic system. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z = 123, corresponding to the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=C stretching (around 1640-1680 cm⁻¹), C-H stretching of the vinyl group (above 3000 cm⁻¹), and C-N stretching. |
Reactivity and Chemical Transformations
The chemical reactivity of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is primarily dictated by the nucleophilic nitrogen atom and the reactive double bond.
Reactions Involving the Nitrogen Atom
The lone pair of electrons on the nitrogen atom makes it a nucleophile and a base. It can readily react with electrophiles, such as alkyl halides, to form quaternary ammonium salts. The basicity of the nitrogen also allows for the formation of salts with various acids.
Reactions of the Double Bond
The carbon-carbon double bond is susceptible to a variety of electrophilic addition reactions. For instance, epoxidation of the double bond in a similar 8-azabicyclo[3.2.1]oct-3-ene derivative has been reported using reagents like m-chloroperoxybenzoic acid (m-CPBA)[2]. This reaction is crucial for introducing further functionality to the bicyclic core.
Figure 2. Epoxidation of the double bond.
Role in Drug Development and Signaling Pathways
While 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene itself is not a known therapeutic agent, its core structure is a key pharmacophore in a multitude of biologically active molecules, including tropane alkaloids with anticholinergic and stimulant properties. This scaffold serves as a crucial intermediate in the synthesis of compounds targeting various receptors and transporters in the central nervous system.
For example, derivatives of the 8-azabicyclo[3.2.1]octane skeleton are known to interact with muscarinic acetylcholine receptors, dopamine transporters, and serotonin transporters. The specific biological activity is highly dependent on the nature and stereochemistry of the substituents on the bicyclic ring. Therefore, 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene represents a valuable starting material for the synthesis of novel drug candidates with potential applications in the treatment of neurological and psychiatric disorders.
The general workflow for utilizing this scaffold in drug discovery is outlined below:
Figure 3. Drug discovery workflow utilizing the 8-azabicyclo[3.2.1]oct-3-ene scaffold.
Conclusion
8-Methyl-8-azabicyclo[3.2.1]oct-3-ene is a foundational molecule in the field of medicinal chemistry. Its unique structural features and chemical reactivity make it an important building block for the synthesis of a diverse array of pharmacologically active compounds. While a comprehensive set of experimental data for this specific isomer is not yet fully available, this guide provides a summary of its known properties and a framework for its synthetic utility. Further research into the specific reactions and biological interactions of this compound is warranted and will undoubtedly contribute to the development of novel therapeutics.
